molecular formula C23H17N3O2S3 B6489686 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-73-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B6489686
CAS No.: 862976-73-6
M. Wt: 463.6 g/mol
InChI Key: XLWOMBJDLUUFAV-UHFFFAOYSA-N
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Description

The compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine features a structurally intricate framework combining benzothiazole, tetrahydrobenzothiophene, and a tricyclic system with heteroatoms (O, S, N). Benzothiazoles are pharmacologically significant due to their antimicrobial, antitumor, and kinase-inhibitory activities . The tricyclic core, containing dioxa, thia, and aza groups, likely contributes to unique electronic and steric properties, making it a candidate for structure-based drug design .

Synthetic routes for analogous compounds (e.g., benzothiazole-triazole hybrids) involve condensation, cyclization, and functional group derivatization . For example, N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide derivatives () are synthesized via multi-step protocols starting from aniline precursors, suggesting similar strategies for the target compound .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S3/c1-3-7-17-12(5-1)20(21-24-13-6-2-4-8-18(13)30-21)22(29-17)26-23-25-14-9-15-16(28-11-27-15)10-19(14)31-23/h2,4,6,8-10H,1,3,5,7,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWOMBJDLUUFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5)C6=NC7=CC=CC=C7S6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Computational Metrics

Computational similarity measures (Tanimoto and Dice indexes) quantify structural overlap between the target compound and known bioactive molecules . For instance:

Compound Core Structure Functional Groups Tanimoto Index (vs. Target) Biological Activity
Target Compound Benzothiazole + Tricyclic System Thiophene, Dioxa, Aza 1.00 Hypothetical Kinase Inhibition
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine Benzothiazole + Triazole Nitrophenyl, Triazole 0.65 Antiproliferative
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Benzothiazole + Tetrahydrobenzene Methyl, Amine 0.58 Antimicrobial
1,2,4-Triazolo[3,2-b]benzothiazoles Benzothiazole + Triazolo Ring Methylthio, Aryl 0.52 Not Reported

Limitations and Unique Features

  • Structural Complexity : The tricyclic core may pose synthetic challenges, unlike simpler benzothiazole derivatives .
  • Filtering in Virtual Screening: notes that some high-scoring compounds are excluded due to building-block filters. The target’s unique scaffold might circumvent such limitations, enhancing its novelty .

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